REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=1)[CH:8]([CH3:10])[CH3:9]>C1COCC1>[CH2:7]([C:11]1[CH:12]=[CH:13][C:14]([CH2:15][OH:16])=[CH:18][CH:19]=1)[CH:8]([CH3:10])[CH3:9] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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30 mL
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Type
|
reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
5.34 g
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Type
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reactant
|
Smiles
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C(C(C)C)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred at room temperature for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The ice bath was removed
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Type
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ADDITION
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Details
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The reaction was carefully poured onto a mixture of ice and aqueous HCl (10 mL, 6N)
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Type
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EXTRACTION
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Details
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The product was extracted into EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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the organic solution was dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
C(C(C)C)C1=CC=C(C=C1)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |